(7-Fluoro-3-methyl-1-benzofuran-2-yl)-[4-(thiophen-2-ylmethyl)-1,4-diazepan-1-yl]methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(7-Fluoro-3-methyl-1-benzofuran-2-yl)-[4-(thiophen-2-ylmethyl)-1,4-diazepan-1-yl]methanone is a complex organic compound that features a benzofuran ring substituted with a fluorine atom and a methyl group, as well as a diazepane ring substituted with a thiophene group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (7-Fluoro-3-methyl-1-benzofuran-2-yl)-[4-(thiophen-2-ylmethyl)-1,4-diazepan-1-yl]methanone typically involves multi-step organic reactions. The initial step often includes the formation of the benzofuran ring, followed by the introduction of the fluorine and methyl substituents. The diazepane ring is then synthesized separately and coupled with the benzofuran derivative through a series of nucleophilic substitution reactions. Common reagents used in these reactions include fluorinating agents, methylating agents, and various catalysts to facilitate the coupling process.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce costs. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of green chemistry principles, such as solvent-free reactions or the use of environmentally benign solvents, can be employed to make the process more sustainable.
Chemical Reactions Analysis
Types of Reactions
(7-Fluoro-3-methyl-1-benzofuran-2-yl)-[4-(thiophen-2-ylmethyl)-1,4-diazepan-1-yl]methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.
Substitution: Nucleophilic or electrophilic substitution reactions can be used to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride or sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pressures, and pH levels to ensure the desired transformations occur efficiently.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes
Scientific Research Applications
(7-Fluoro-3-methyl-1-benzofuran-2-yl)-[4-(thiophen-2-ylmethyl)-1,4-diazepan-1-yl]methanone has a wide range of applications in scientific research, including:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules or as a reagent in various organic reactions.
Biology: It may be studied for its potential biological activity, such as its interaction with enzymes or receptors.
Medicine: The compound could be investigated for its potential therapeutic effects, such as its ability to modulate specific biological pathways.
Industry: It may be used in the development of new materials or as a precursor for the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of (7-Fluoro-3-methyl-1-benzofuran-2-yl)-[4-(thiophen-2-ylmethyl)-1,4-diazepan-1-yl]methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (7-Fluoro-3-methyl-1-benzofuran-2-yl)-[4-(thiophen-2-ylmethyl)-1,4-diazepan-1-yl]methanone include:
- (7-Fluoro-3-methyl-1-benzofuran-2-yl)-[4-(thiophen-2-ylmethyl)-1,4-diazepan-1-yl]methanol
- (7-Fluoro-3-methyl-1-benzofuran-2-yl)-[4-(thiophen-2-ylmethyl)-1,4-diazepan-1-yl]methane
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This makes it a valuable compound for various research applications and distinguishes it from other similar molecules.
Properties
IUPAC Name |
(7-fluoro-3-methyl-1-benzofuran-2-yl)-[4-(thiophen-2-ylmethyl)-1,4-diazepan-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21FN2O2S/c1-14-16-6-2-7-17(21)19(16)25-18(14)20(24)23-9-4-8-22(10-11-23)13-15-5-3-12-26-15/h2-3,5-7,12H,4,8-11,13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGBFTLYFJQMIBB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC2=C1C=CC=C2F)C(=O)N3CCCN(CC3)CC4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21FN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.